Preclinical Physicochemical Profiling and Analytical Characterization Guide: 4-Methoxy-4'-thiomorpholinomethyl benzophenone
Preclinical Physicochemical Profiling and Analytical Characterization Guide: 4-Methoxy-4'-thiomorpholinomethyl benzophenone
Target Audience: Research Chemists, DMPK Scientists, and Drug Development Professionals Compound: 4-Methoxy-4'-thiomorpholinomethyl benzophenone (CAS: 898782-37-1)
Executive Summary & Structural Deconstruction
In modern drug discovery and chemical biology, multifunctional API intermediates are critical for accelerating lead optimization and target deconvolution. 4-Methoxy-4'-thiomorpholinomethyl benzophenone is a high-purity, specialized building block[1] that elegantly combines a photoreactive scaffold with distinct electronic and steric modulators.
As application scientists, we do not merely look at a 2D structure; we deconstruct it into functional domains to predict its behavior in biological and chemical systems:
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The Benzophenone Core: This is a privileged photoaffinity scaffold. Upon UV irradiation, the diaryl ketone undergoes an
transition to yield an excited triplet diradical. This diradical is capable of rapid, diffusion-controlled covalent C-H insertion into adjacent target proteins, making it invaluable for mapping drug-target interactions. -
The Methoxy Group (-OCH₃): Positioned on one phenyl ring, this electron-donating group increases the electron density of the aromatic system. While it subtly red-shifts the UV absorption maximum, it also introduces a metabolic "soft spot" that is highly susceptible to O-demethylation by hepatic CYP450 enzymes.
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The Thiomorpholinomethyl Group: Attached via a methylene bridge to the opposing phenyl ring, this bulky heterocycle profoundly alters the molecule's physicochemical profile. The aliphatic nitrogen is basic (calculated
), meaning the compound exists in a dynamic equilibrium between neutral and protonated states at physiological pH. Furthermore, the sulfur atom serves as both a hydrogen-bond acceptor and a primary liability for S-oxidation.
Quantitative Physicochemical Profile
The following table summarizes the core quantitative data for this compound, synthesizing empirical supplier data and in silico consensus models.
| Property | Value | Source / Method |
| Chemical Name | 4-Methoxy-4'-thiomorpholinomethyl benzophenone | IUPAC Nomenclature |
| CAS Number | 898782-37-1 | 1[1] |
| Molecular Formula | C₁₉H₂₁NO₂S | 2[2] |
| Molecular Weight | 327.44 g/mol | 3[3] |
| Exact Mass | 327.1293 | 2[2] |
| Physical State | Solid (at standard temperature/pressure) | 3[3] |
| Calculated TPSA | ~54.8 Ų | In Silico Consensus |
| Storage Conditions | -20°C, under nitrogen, protect from light | 3[3] |
Experimental Methodologies: Self-Validating Protocols
While computational models (e.g., cLogP) provide baseline heuristics, they frequently fail to accurately model the complex hydration shell dynamics of the thiomorpholine sulfur-nitrogen interplay. To ensure scientific integrity, we mandate the following self-validating empirical protocols.
Protocol A: Determination of Lipophilicity ( ) via Shake-Flask LC-MS/MS
Causality: The basic thiomorpholine nitrogen ensures the molecule exists as a mixture of ionized and neutral species at physiological pH (7.4). Therefore, measuring the distribution coefficient (
Step-by-Step Workflow:
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Buffer Preparation & Validation: Prepare a 50 mM sodium phosphate buffer. Strictly adjust to pH 7.40 using a calibrated micro-electrode. Self-Validation: Verifying the exact pH locks the ionization state of the thiomorpholine moiety, preventing batch-to-batch variance.
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Phase Saturation: Mutually saturate HPLC-grade 1-octanol and the pH 7.4 buffer by vigorous stirring for 24 hours, followed by phase separation. Causality: This prevents volumetric shifts caused by solvent partitioning during the actual assay.
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Sample Spiking: Dissolve the compound in DMSO to create a 10 mM stock. Spike this into the saturated octanol phase to a final concentration of 50 µM. Ensure the final DMSO concentration remains
. -
Equilibration: Mix equal volumes (500 µL) of the spiked octanol and buffer in a silanized glass vial. Shake at 300 rpm for 60 minutes at a strictly controlled
°C. Causality: Silanized glass is mandatory to prevent the highly lipophilic benzophenone core from non-specifically binding to plastic surfaces. -
Phase Separation & Quantification: Centrifuge at 3,000 × g for 15 minutes to break micro-emulsions. Extract aliquots from both phases, dilute in mobile phase, and analyze via LC-MS/MS (MRM mode, utilizing the
transition). -
System Suitability Validation: Run Propranolol concurrently as an internal standard. A resulting
of for Propranolol validates the integrity of the phase separation and LC-MS/MS linearity.
Protocol B: Photochemical Activation and Triplet State Characterization
Causality: If this compound is to be utilized as a photoaffinity probe, the electron-donating methoxy group and the bulky thiomorpholinomethyl group may alter the lifetime of the excited triplet state. Characterizing this ensures the compound will efficiently form the reactive ketyl diradical upon UV irradiation rather than dissipating energy via non-radiative decay.
Step-by-Step Workflow:
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Deoxygenation: Prepare a 10 µM solution of the compound in HPLC-grade acetonitrile. Purge the solution with ultra-pure Argon for 15 minutes. Self-Validation: Molecular oxygen is a potent triplet state quencher. Comparing the lifetime of purged vs. unpurged samples validates that the observed signal is a true triplet state.
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UV-Vis Absorbance Profiling: Scan from 200 to 400 nm using a dual-beam spectrophotometer to identify the exact
for the transition (typically shifted to ~345-355 nm for para-methoxy substituted benzophenones). -
Laser Flash Photolysis: Excite the sample using an Nd:YAG laser (355 nm, 5 ns pulse width).
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Transient Absorption Monitoring: Monitor the transient absorption at ~520 nm (the characteristic wavelength of the benzophenone ketyl radical) using a fast photomultiplier tube.
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Decay Kinetics: Fit the decay curve to a first-order exponential to calculate the triplet lifetime (
). A lifetime in the microsecond range confirms the compound's suitability for diffusion-controlled protein cross-linking.
Metabolic and Photochemical Activation Pathways
Understanding the dual reactivity of this compound—its intended photochemical activation versus its inherent metabolic liabilities—is crucial for downstream application. The diagram below illustrates these divergent pathways.
Fig 1: Photochemical activation and CYP450-mediated metabolic pathways of the compound.
Safety, Stability, and Handling Directives
The physical integrity of 4-methoxy-4'-thiomorpholinomethyl benzophenone must be preserved through rigorous handling standards. According to established safety data[3], the compound is stable under recommended conditions but exhibits incompatibilities with strong oxidizing and reducing agents.
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Storage: Must be stored at -20°C under an inert nitrogen atmosphere[3].
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Light Sensitivity: Due to the benzophenone moiety, the compound must be strictly protected from ambient light to prevent premature photo-degradation or unwanted cross-linking.
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Handling: Avoid inhalation and contact with skin or eyes. Use only in environments with appropriate exhaust ventilation to prevent dust and aerosol formation[3].
